2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-1-ol
Description
2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-1-ol is a chiral amino alcohol derivative featuring a tetramethyl-substituted oxolane (tetrahydrofuran) ring linked to a propanolamine backbone. Its molecular formula is C₁₁H₂₃NO₂, with a molar mass of 201.31 g/mol . The compound’s structure combines a rigid oxolane moiety with a flexible amino-propanol chain, which may influence its physicochemical properties and biological interactions. Limited data are available on its reactivity, stability, or specific applications, necessitating comparative analysis with structurally related compounds.
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-[(2,2,5,5-tetramethyloxolan-3-yl)amino]propan-1-ol |
InChI |
InChI=1S/C11H23NO2/c1-8(7-13)12-9-6-10(2,3)14-11(9,4)5/h8-9,12-13H,6-7H2,1-5H3 |
InChI Key |
DPPLIWRTHGGLTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC1CC(OC1(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-1-ol typically involves the reaction of 2,2,5,5-tetramethyloxolane with an appropriate amine and a propanol derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity. For instance, the ring closure of 2,5-dimethylhexane-2,5-diol using acid catalysts like zeolites or sulfuric acid can be a crucial step in the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biochemical effects, depending on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their properties:
Key Observations:
Positional Isomerism: The target compound’s isomer, 1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-ol, shares the same molecular formula but differs in the position of the hydroxyl and amino groups. This may alter hydrogen-bonding patterns and solubility .
Biological Activity: The pyrimidine-containing analog (CGP60474) demonstrates potent CDK inhibition (EC₅₀ ~0.3 μM) due to its ATP-competitive binding in a cis conformation.
Physicochemical Properties: The diethylamino-dimethyl analog (C₈H₁₉NO) is a low-viscosity liquid (density: 0.875 g/cm³) with a flash point of 73.9°C, indicating higher volatility compared to the target compound’s likely solid state . The ethyl ester analog (C₁₃H₂₄O₄) is more lipophilic due to its ester group, which may enhance membrane permeability compared to the target’s polar amino-propanol group .
Reactivity and Stability
- Tetramethyloxolane Derivatives : The oxolane ring’s steric hindrance (from four methyl groups) likely reduces reactivity toward nucleophilic attacks, enhancing stability under ambient conditions .
- Amino-Propanol vs. Pyrimidine Scaffolds: The target compound lacks the π-π stacking capacity of CGP60474’s pyrimidine ring, which is critical for kinase inhibition. This suggests the target may exhibit non-ATP-competitive mechanisms or alternative targets .
Biological Activity
2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-1-ol, with the CAS number 1506239-81-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 201.31 g/mol. The compound features a tetramethyloxolane moiety which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : Compounds with similar structures have been evaluated for their ability to protect neuronal cells from injury.
- Anti-inflammatory Properties : There is evidence suggesting that these compounds may reduce inflammation in various biological systems.
The biological activity of this compound may involve several mechanisms:
- Radical Scavenging : The compound's structure allows it to neutralize free radicals effectively.
- Inhibition of Apoptosis : Similar compounds have been documented to inhibit apoptotic pathways in neuronal cells.
- Modulation of Signaling Pathways : It may interact with various signaling pathways that regulate cell survival and inflammation.
Data Table: Biological Activities
Case Studies
- Neuroprotective Study : A study on related compounds demonstrated significant neuroprotective effects against oxidative stress-induced neuronal injury in vitro. The results indicated that these compounds could potentially serve as therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of similar derivatives showed a marked reduction in pro-inflammatory cytokines in animal models. This suggests potential applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
